molecular formula C16H19N5 B12265315 2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12265315
M. Wt: 281.36 g/mol
InChI Key: IEHDPXXAXIVDOB-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring substituted with cyclopropyl, methyl, and azetidinyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of Substituents: The cyclopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.

    Azetidinyl Group Addition: The azetidinyl group is incorporated through a nucleophilic substitution reaction, where the pyridine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and azetidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine: Similar in structure but with a phenyl group instead of the azetidinyl group.

    Cyprodinil: Another pyrimidine derivative with different substituents.

Uniqueness

2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

2-cyclopropyl-6-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H19N5/c1-11-8-14(20-16(18-11)12-5-6-12)19-13-9-21(10-13)15-4-2-3-7-17-15/h2-4,7-8,12-13H,5-6,9-10H2,1H3,(H,18,19,20)

InChI Key

IEHDPXXAXIVDOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3CN(C3)C4=CC=CC=N4

Origin of Product

United States

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